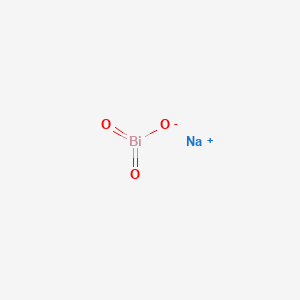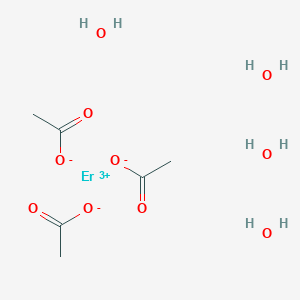
Trilactic acid aluminum salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trilactic acid aluminum salt can be synthesized by reacting aluminum sulfate with a solution of barium lactate. The reaction involves the precipitation of aluminum lactate from the solution . Another method involves the spray-drying process, which produces a free-flowing powder of aluminum trilactate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the neutralization of lactic acid with aluminum hydroxide. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trilactic acid aluminum salt undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide.
Reduction: Can be reduced to aluminum metal under specific conditions.
Substitution: Reacts with acids to form corresponding aluminum salts
Common Reagents and Conditions
Oxidation: Requires oxygen or air, typically at elevated temperatures.
Reduction: Involves reducing agents like hydrogen or carbon.
Substitution: Uses dilute acids such as hydrochloric acid or sulfuric acid
Major Products Formed
Oxidation: Aluminum oxide (Al₂O₃)
Reduction: Aluminum metal (Al)
Substitution: Aluminum chloride (AlCl₃), aluminum sulfate (Al₂(SO₄)₃)
Scientific Research Applications
Trilactic acid aluminum salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the sol-gel synthesis of alumina-based glasses.
Biology: Inhibits the growth of certain bacteria, making it useful in microbiological studies.
Medicine: Utilized in dental products for its astringent properties.
Industry: Employed in the production of biodegradable polymers and as a mordant in textile dyeing
Mechanism of Action
The mechanism of action of trilactic acid aluminum salt involves its interaction with biological molecules. In dental applications, it acts as an astringent, causing the contraction of tissues and reducing bleeding . In microbiological applications, it inhibits bacterial growth by disrupting cell membrane integrity . The compound also participates in metabolic pathways, influencing cellular functions through its interaction with lactate and aluminum ions .
Comparison with Similar Compounds
Similar Compounds
- Aluminum chloride (AlCl₃)
- Aluminum sulfate (Al₂(SO₄)₃)
- Aluminum hydroxide (Al(OH)₃)
Uniqueness
Trilactic acid aluminum salt is unique due to its combination of aluminum and lactic acid, which imparts specific properties such as solubility in water and astringency. Unlike aluminum chloride and aluminum sulfate, it is used in applications requiring biocompatibility and biodegradability, such as in pharmaceuticals and biodegradable polymers .
Properties
IUPAC Name |
aluminum;(2S)-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H6O3.Al/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3/t3*2-;/m000./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYADVIJALMOEQ-LGISMKCISA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Al+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.[Al+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15AlO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B8022942.png)

